Cyclopropanesulfonic Acid

Übersicht

Beschreibung

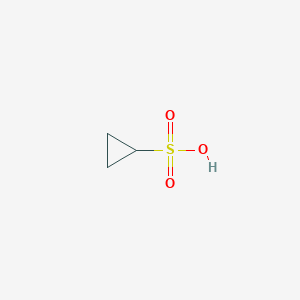

Cyclopropanesulfonic acid is an organic compound characterized by a cyclopropane ring bonded to a sulfonic acid group Its molecular formula is C₃H₆O₃S, and it is known for its unique structural properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopropanesulfonic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with sulfur dioxide, followed by oxidation to yield the sulfonic acid. Another method includes the use of cyclopropylcarbinol, which is treated with chlorosulfonic acid to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Analyse Chemischer Reaktionen

Acid-Catalyzed Ring-Opening Reactions

Cyclopropanesulfonic acid derivatives facilitate acid-catalyzed ring-opening reactions. In studies involving cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkenes, pyridinium toluenesulfonate in methanol emerged as the optimal catalyst, yielding products via an S<sub>N</sub>2-like mechanism. Stereochemical analysis via X-ray crystallography confirmed exclusive formation of a single stereoisomer, ruling out carbocation intermediates or S<sub>N</sub>1 pathways .

Key Data:

| Substrate | Catalyst | Nucleophile | Yield (%) | Mechanism |

|---|---|---|---|---|

| 3-aza-2-oxabicyclo | Pyridinium toluenesulfonate | Methanol | 88–92 | S<sub>N</sub>2 |

Hydrolysis and Sulfene Formation

Cyclopropanesulfonyl chloride undergoes hydrolysis via competing mechanisms:

-

Below pH 7.2: S<sub>N</sub>2-S pathway with water (primary kinetic isotope effect = 2.6) .

-

Above pH 7.3: Base-induced elimination to form cyclopropanethione S,S-dioxide (sulfene), which reacts with hydroxide or water .

Mechanistic Pathways:

| Condition | Pathway | Products |

|---|---|---|

| Acidic (pH < 7) | S<sub>N</sub>2-S hydrolysis | This compound |

| Basic (pH > 7) | Sulfene formation | Sulfonamides or rearranged adducts |

Cyclopropanation via Borrowing Hydrogen Strategy

Manganese-catalyzed cyclopropanation of allylic alcohols employs trifluoromethyl sulfones as carbene precursors. The reaction proceeds under mild conditions (60°C, 12 hours) with high diastereoselectivity (d.r. > 20:1) .

Optimized Conditions:

-

Catalyst: Manganese complex (1 mol%)

-

Base: KOtert-Bu (1.25 equiv)

-

Solvent: tert-Amyl alcohol

-

Yield: Up to 88%

Substrate Scope:

| Allylic Alcohol | Product Yield (%) | Application Example |

|---|---|---|

| Simple allyl alcohol | 88 | Bioactive molecule synthesis |

| Complex drug motifs | 34–50 | Ataluren, Rosuvastatin derivatives |

4.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

CPSA is a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of drugs targeting neurological disorders. The compound's ability to form stable complexes with biological targets enhances the efficacy and selectivity of drug formulations.

Case Study: BACE-1 Inhibitors

Research has demonstrated that CPSA derivatives can serve as potent inhibitors for the BACE-1 enzyme, which is crucial in the treatment of Alzheimer's disease. By modifying the substituents on the CPSA framework, researchers have achieved compounds with low micromolar activity against this target, showcasing CPSA's potential in drug design .

Agricultural Chemistry

In agricultural applications, CPSA is employed in formulating agrochemicals such as pesticides and herbicides. Its properties improve the solubility and stability of these formulations, leading to enhanced efficacy.

Example: Enhanced Pesticide Formulations

Studies indicate that CPSA derivatives can significantly increase the bioavailability of active ingredients in pesticide formulations, allowing for lower application rates while maintaining effectiveness . This not only improves crop protection but also reduces environmental impact.

Material Science

CPSA is increasingly incorporated into polymer formulations to enhance mechanical properties and thermal stability. Its unique structure allows for the modification of polymer characteristics, making it valuable in producing advanced materials used in various applications.

Application: Polymer Blends

Research has shown that adding CPSA to polymer blends can improve tensile strength and thermal resistance, which are critical for applications in automotive and aerospace industries .

Analytical Chemistry

In analytical chemistry, CPSA acts as a reagent for detecting and quantifying specific compounds within complex mixtures. This application is vital for quality control across multiple industries.

Methodology: Chromatographic Techniques

CPSA derivatives have been utilized in chromatographic methods to enhance separation efficiency and sensitivity, particularly in the analysis of pharmaceutical compounds . The ability to selectively interact with target analytes makes CPSA a valuable tool for analytical chemists.

Biochemical Research

CPSA is also significant in biochemical research, particularly concerning enzyme inhibition and protein interactions. Its role in metabolic pathways provides insights into potential therapeutic targets.

Insight: Cyclopropane Fatty Acid Synthase (CfaS)

Recent studies have highlighted the role of cyclopropane fatty acid synthase (CfaS) derived from extreme acidophiles in microbial defense mechanisms against environmental stressors. The findings suggest that manipulating CfaS activity through CPSA derivatives could lead to advancements in microbial biotechnology .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders | BACE-1 inhibitors for Alzheimer's treatment |

| Agricultural Chemistry | Enhances solubility/stability of agrochemicals | Improved pesticide formulations |

| Material Science | Modifies polymer properties for better performance | Advanced materials for automotive/aerospace |

| Analytical Chemistry | Reagent for detection/quantification of compounds | Chromatographic analysis of pharmaceuticals |

| Biochemical Research | Insights into enzyme inhibition/protein interactions | CfaS role in microbial stress resistance |

Wirkmechanismus

The mechanism of action of cyclopropanesulfonic acid involves its reactivity with various nucleophiles and electrophiles. The sulfonic acid group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Cyclopropanesulfonic acid can be compared with other sulfonic acids and cyclopropane derivatives:

Cyclopropanesulfonamide: Similar in structure but contains an amide group instead of a sulfonic acid group.

Cyclopropanesulfonyl chloride: A derivative used in the synthesis of other cyclopropane compounds.

Methanesulfonic acid: A simpler sulfonic acid with different reactivity and applications.

This compound is unique due to its

Biologische Aktivität

Cyclopropanesulfonic acid (CPSA) is a compound of increasing interest within the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a detailed overview of the biological activity associated with CPSA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its three-membered cyclopropane ring structure attached to a sulfonic acid group. This unique configuration contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

- Enzyme Inhibition : CPSA and its derivatives have been shown to inhibit various enzymes, particularly serine proteases. For example, 1-methyl-cyclopropanesulfonic acid amide has demonstrated effective inhibition of serine protease activity, which is crucial in various biological processes including viral replication .

- Antiviral Activity : Research indicates that CPSA derivatives can inhibit the replication of viruses such as hepatitis C and HIV. The mechanism involves reversible binding to the active site of the enzyme, significantly affecting viral life cycles .

- Bacterial Resistance : Cyclopropane fatty acids, which are related compounds, have been implicated in bacterial defense mechanisms against environmental stressors. They enhance membrane properties that confer resistance to acidic conditions, showcasing a potential application in microbial biotechnology .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Study 1: Antiviral Properties

In a study focusing on the antiviral properties of CPSA derivatives, researchers found that 1-methyl-cyclopropanesulfonic acid amide effectively inhibited the activity of serine proteases critical for hepatitis C virus replication. The compound demonstrated an affinity constant (K) of M at physiological conditions, indicating strong binding capabilities .

Case Study 2: Bacterial Defense Mechanism

Another study explored the role of cyclopropane fatty acid synthase (CfaS) in the extreme acidophile Acidithiobacillus caldus. The overexpression of CfaS led to significant changes in membrane composition, enhancing resistance to acidic environments. This suggests that cyclopropane-containing compounds may play a vital role in microbial survival under stress conditions .

Research Findings

Recent findings highlight the importance of cyclopropane-containing compounds in various biological contexts:

- Fatty Acid Profiles : Cyclopropane fatty acids (CPFAs) have been identified in human plasma after consumption of CPFA-rich foods, indicating their bioaccessibility and potential physiological roles .

- Influence on Lipid Metabolism : CPFAs have been shown to affect lipid metabolism and inflammation processes, influencing enzymes such as cyclooxygenase and stearoyl-CoA desaturase .

Eigenschaften

IUPAC Name |

cyclopropanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTBAYKGXREKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439501 | |

| Record name | Cyclopropanesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21297-68-7 | |

| Record name | Cyclopropanesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.